Mass Spectrometric Differentiation: +2 Da Shift Enables Baseline Resolution from Endogenous cis-4-Heptenal
cis-4-Heptenal-D2 exhibits a molecular ion mass of 114.18 g/mol, exactly +2.01 Da higher than the non-deuterated cis-4-Heptenal (112.17 g/mol), enabling complete baseline mass resolution in GC-MS and LC-MS selected ion monitoring (SIM) modes . This mass differential eliminates quantitative interference between the internal standard and endogenous analyte, a critical requirement for stable isotope dilution assays. In contrast, using a structural isomer such as trans-4-heptenal as an internal standard introduces unpredictable chromatographic retention shifts and differential ionization efficiency that degrade quantification accuracy .
| Evidence Dimension | Molecular weight and mass spectrometric resolution |
|---|---|
| Target Compound Data | 114.18 g/mol; exact mass 114.101368494 g/mol |
| Comparator Or Baseline | cis-4-Heptenal (unlabeled): 112.17 g/mol; trans-4-Heptenal (isomer): 112.17 g/mol |
| Quantified Difference | +2.01 Da mass shift (deuterated vs. unlabeled); identical chromatographic retention vs. isomer baseline |
| Conditions | GC-MS and LC-MS analysis; molecular weight determination by high-resolution mass spectrometry |
Why This Matters
This +2 Da mass shift is the minimum required to avoid natural isotopic abundance overlap while preserving co-elution, making cis-4-Heptenal-D2 the optimal internal standard for isotope dilution quantification.
